molecular formula C23H21N5O2S B2577086 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide CAS No. 941889-71-0

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide

Cat. No.: B2577086
CAS No.: 941889-71-0
M. Wt: 431.51
InChI Key: FUHOKFUVUHUIIE-UHFFFAOYSA-N
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Description

2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin core. This can be achieved through a series of reactions including cyclization, oxidation, and functional group modifications. The specific synthetic route may vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques would be essential to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Utilized in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other molecular targets to produce its biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

This compound can be compared with other similar heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines. While these compounds share structural similarities, the presence of specific functional groups and substituents can lead to differences in their biological activity and applications.

List of Similar Compounds

  • Pyrazolo[3,4-d]pyrimidines

  • Thiazolo[3,2-a]pyrimidines

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Biological Activity

The compound 2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide (CAS Number: 946334-84-5) is a heterocyclic organic compound that has garnered attention for its potential biological activities. Its complex structure incorporates multiple heterocycles including thiazole, pyrazole, and pyrimidine, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H16N6O2SC_{20}H_{16}N_{6}O_{2}S with a molecular weight of 404.4 g/mol. The structural uniqueness lies in its fused heterocyclic rings, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC20H16N6O2SC_{20}H_{16}N_{6}O_{2}S
Molecular Weight404.4 g/mol
CAS Number946334-84-5

Biological Activities

Preliminary studies have indicated that this compound exhibits a range of biological activities:

Anticonvulsant Activity

Research has shown that thiazole-containing compounds often display anticonvulsant properties. For example, related compounds have demonstrated significant efficacy in electroshock seizure models. The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring can enhance anticonvulsant effects by modulating receptor interactions .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar thiazolo-pyrimidine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have shown promising results against breast cancer cells and other malignancies.

Study FocusCell Line TestedActivity Observed
Thiazole derivativesMCF-7 (breast cancer)Significant cytotoxicity
Pyrazolo-thiazolesNALM-6 (leukemia)Moderate inhibition

Antimicrobial Properties

Compounds with thiazole and pyrazole moieties have also been investigated for their antimicrobial properties. Some derivatives have shown effective inhibition against Gram-positive bacteria, suggesting a potential role as antibacterial agents .

The biological activity of this compound may be attributed to its ability to interact with specific protein targets involved in disease pathways. Molecular docking studies indicate that it can effectively bind to proteins associated with cancer and seizure disorders, potentially modulating their activity.

Case Studies and Research Findings

  • Anticonvulsant Studies : A study involving a series of thiazole derivatives reported that modifications to the phenyl ring significantly impacted anticonvulsant efficacy in animal models. The most effective compounds had electron-withdrawing groups that enhanced their bioactivity .
  • Anticancer Research : In vitro studies on similar compounds revealed that those containing the thiazole-pyrimidine scaffold exhibited potent cytotoxicity against various cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics.
  • Antimicrobial Activity : A recent investigation highlighted several thiazole derivatives with notable antimicrobial activity against multiple strains of bacteria, indicating the potential for these compounds to be developed into new antibiotics .

Properties

IUPAC Name

2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c29-20(24-12-11-16-7-3-1-4-8-16)13-18-15-31-23-26-21-19(22(30)27(18)23)14-25-28(21)17-9-5-2-6-10-17/h1-10,14,18H,11-13,15H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHOKFUVUHUIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=C(N=C2S1)N(N=C3)C4=CC=CC=C4)CC(=O)NCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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